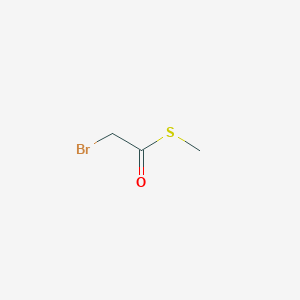

S-methyl bromoethanethioate

Description

S-Methyl bromoethanethioate (C₃H₅BrOS) is a brominated thioester with the structural formula BrCH₂C(O)SCH₃. The presence of bromine distinguishes it from simpler thioesters like S-methyl thioacetate (C₃H₆OS) . Bromine’s electronegativity and size likely enhance its reactivity, making it useful in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

CAS No. |

88925-11-5 |

|---|---|

Molecular Formula |

C3H5BrOS |

Molecular Weight |

169.04 g/mol |

IUPAC Name |

S-methyl 2-bromoethanethioate |

InChI |

InChI=1S/C3H5BrOS/c1-6-3(5)2-4/h2H2,1H3 |

InChI Key |

QQIWRDRQNJIOKB-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)CBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The bromine atom in S-methyl bromoethanethioate acts as a good leaving group, enabling SN2 reactions. The carbonyl carbon is electrophilic, facilitating nucleophilic attack. For example:

-

Mechanism : A nucleophile (e.g., hydroxide or amine) attacks the carbonyl carbon, displacing bromide in a backside mechanism .

-

Kinetics : Second-order kinetics are observed, dependent on both substrate and nucleophile concentrations.

Radical-Mediated Reactions

In radical conditions (e.g., with TBHP), this compound undergoes homolytic cleavage of the C–Br bond, generating a bromine radical. This radical can participate in cyclization or coupling reactions, though yields are often moderate .

| Reaction Type | Key Features |

|---|---|

| SN2 substitution | Second-order kinetics, backside attack |

| Radical-mediated | Homolytic cleavage, cyclization |

Thermodynamic Stability

The thioester group provides stability to the molecule, though competing elimination pathways (e.g., formation of α,β-unsaturated thioesters) may occur under basic conditions .

Analytical Techniques

This compound is characterized using:

-

NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with shifts indicative of the thioester and bromine environments .

-

GC-MS : Used to confirm purity and molecular weight (169.04 g/mol) .

| Technique | Key Observations |

|---|---|

| ¹H NMR | Peaks for methyl (δ 2.27 ppm), carbonyl (δ 4.41 ppm) |

| GC-MS | Molecular ion at m/z 169.04 |

Comparison with Similar Compounds

Table 1: Comparative Properties of S-Methyl Thioesters

*Estimated based on molecular weight and analogous compounds.

Reactivity and Chemical Behavior

- This compound : Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This property is advantageous in alkylation or acylation reactions.

- S-Methyl thioacetate : Simpler structure with lower molecular weight; commonly used in flavor chemistry due to volatility and sulfurous aroma .

- S-Methyl butanethioate : Longer alkyl chain increases hydrophobicity, making it prevalent in cheese flavor profiles alongside dimethyl disulfides .

Research Findings and Mechanistic Insights

- Flavor chemistry: S-Methyl thioesters like S-methyl butanethioate contribute to cheese flavors by interacting with Actinobacteria, highlighting structure-dependent microbial interactions .

- Agricultural applications : Sulfur-containing compounds like S-methyl cysteine sulfoxide break bud dormancy, emphasizing sulfur’s versatility in biological systems .

Q & A

Q. What are the recommended methods for synthesizing S-methyl bromoethanethioate in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting bromoethanethiol with methylating agents (e.g., methyl iodide) under inert conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Reaction Conditions : Maintain a temperature of 0–5°C to control exothermic reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum distillation.

- Characterization : Confirm purity and structure via -NMR (δ ~2.1 ppm for S-CH), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies methyl and bromoethyl groups; -NMR confirms carbonyl (C=O) and sulfur-bound carbons.

- Mass Spectrometry : HRMS provides exact mass verification (e.g., m/z 182.96 for CHBrOS).

- Infrared Spectroscopy (IR) : Detect C=O stretching (~1680 cm) and C-Br vibrations (~550 cm).

Cross-validate results with NIST Chemistry WebBook data for analogous thioesters .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under nitrogen to avoid light-induced decomposition and hydrolysis.

- Stability Monitoring : Perform periodic GC-MS analysis to detect degradation products (e.g., bromoethanethiol or methyl thioethers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature, molar ratios).

- Meta-Analysis : Systematically compare variables (e.g., catalyst use, reaction time) across studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

- Statistical Validation : Apply ANOVA to assess yield variability between methodologies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies and Fukui indices to identify electrophilic sites.

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

Validate predictions with kinetic studies (e.g., monitoring SN rates via -NMR) .

Q. What strategies optimize the scalability of this compound synthesis without yield compromise?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, catalyst loading).

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy for real-time reaction progress tracking .

Q. How can mechanistic studies elucidate degradation pathways of this compound under acidic conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to HCl (0.1–1 M) at 40°C and analyze products via GC-MS.

- Isotopic Labeling : Use -labeled water to trace hydrolysis intermediates.

- Degradation Pathway Modeling : Propose pathways based on detected intermediates (e.g., thioacids or disulfides) and validate with computational thermodynamics .

Data Analysis and Validation

Q. How can researchers ensure analytical accuracy when detecting trace impurities in this compound?

- Methodological Answer :

- Limit of Detection (LOD) Calibration : Use spiked samples to establish detection thresholds for GC-MS or HPLC.

- Cross-Validation : Compare results with orthogonal methods (e.g., NMR vs. LC-MS).

- Reference Standards : Synthesize or procure certified impurities (e.g., bromoethanethiol) for retention time matching .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Logistic Regression : Model binary outcomes (e.g., cell viability) against concentration gradients.

- Benchmark Dose (BMD) Analysis : Estimate threshold toxicity levels using EPA-approved software (e.g., BMDS).

- Uncertainty Quantification : Apply Monte Carlo simulations to account for variability in biological replicates .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in electrophilic reaction setups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.

- Engineering Controls : Perform reactions in fume hoods with scrubbers to capture volatile brominated byproducts.

- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal via certified hazardous waste programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.